molecular formula C18H16Cl2F2N4OS B13387328 N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide

N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide

Cat. No.: B13387328
M. Wt: 445.3 g/mol
InChI Key: AHDFWNJLFALBJP-UHFFFAOYSA-N
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Description

N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide is a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is a critical tool for investigating the role of RIPK1-mediated signaling in regulated cell death pathways, particularly necroptosis . By specifically targeting the kinase activity of RIPK1, this inhibitor effectively blocks the formation of the necrosome complex, a key driver of inflammatory cell death. Its research applications are extensive, enabling mechanistic studies in models of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease , where necroptosis is implicated in pathogenesis. Furthermore, it is utilized in preclinical research for inflammatory and autoimmune conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease , as well as in ischemia-reperfusion injury models. The high selectivity of this inhibitor allows researchers to dissect the distinct contributions of RIPK1-dependent apoptosis and necroptosis in complex biological systems, providing valuable insights for the development of novel therapeutic strategies targeting necroinflammatory pathologies.

Properties

Molecular Formula

C18H16Cl2F2N4OS

Molecular Weight

445.3 g/mol

IUPAC Name

N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C18H16Cl2F2N4OS/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)

InChI Key

AHDFWNJLFALBJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves multi-step organic synthesis techniques that strategically assemble the molecule by coupling key intermediates bearing the thiophene, pyrazole, and difluorophenyl groups. The general approach includes:

  • Construction of the thiophene-2-carboxamide core substituted at the 4- and 5-positions
  • Introduction of the 4-chloro-2-methylpyrazol-3-yl substituent at the 4-position of the thiophene ring
  • Coupling with the (2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl side chain via amide bond formation

This synthetic route requires careful control of stereochemistry, especially at the chiral center of the amino-propan-2-yl moiety, to ensure the correct (2S) configuration.

Stepwise Synthetic Outline

Step Description Key Reagents/Conditions Notes
1 Synthesis of 5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxylic acid Halogenation of thiophene derivatives; Suzuki or Stille coupling for pyrazole attachment Requires regioselective halogenation and palladium-catalyzed coupling
2 Preparation of (2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl amine intermediate Asymmetric synthesis or resolution of amino acid derivatives; protection/deprotection steps Chiral purity critical for biological activity
3 Coupling of carboxylic acid intermediate with the amino side chain Peptide coupling reagents such as EDCI, HATU, or DCC in presence of base Amide bond formation under mild conditions to preserve stereochemistry
4 Purification and crystallization Chromatography (HPLC), recrystallization Purity >98% required for research use

Detailed Synthetic Route Description

  • Step 1: Thiophene Core Functionalization
    Starting from a thiophene derivative, selective chlorination at the 5-position is achieved using reagents such as N-chlorosuccinimide (NCS) under controlled temperature. The 4-position is functionalized by coupling with 4-chloro-2-methylpyrazol-3-yl boronic acid (or stannane) via palladium-catalyzed Suzuki or Stille cross-coupling reactions. This step yields 5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxylic acid.

  • Step 2: Synthesis of the Amino Side Chain
    The side chain, (2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl, is synthesized via asymmetric synthesis routes starting from commercially available chiral amino acid precursors or via chiral resolution of racemic mixtures. Protection of the amino group (e.g., Boc or Fmoc protection) may be employed to facilitate subsequent coupling.

  • Step 3: Amide Bond Formation
    The carboxylic acid intermediate and the amino side chain are coupled using carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU in the presence of a base (e.g., DIPEA). This reaction is generally performed in anhydrous solvents such as dichloromethane or DMF at low temperatures to avoid racemization.

  • Step 4: Purification and Characterization
    The crude product is purified by preparative HPLC or recrystallization. Analytical methods such as NMR spectroscopy, mass spectrometry, and chiral HPLC are employed to confirm structure, purity, and stereochemical integrity.

Reaction Scheme Summary

Thiophene derivative (with 5-chloro) + 4-chloro-2-methylpyrazol-3-yl boronic acid
  --Pd-catalyzed cross-coupling--> 5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxylic acid
+
(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl amine
  --EDCI/HATU coupling-->
N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide

3 Research Findings on Preparation and Synthesis

Purity and Physical Properties

Property Value
Molecular Formula C18H18Cl2F2N4OS
Molecular Weight 459.3 g/mol
Appearance Solid powder
Purity >98% (HPLC)
Solubility Soluble in dimethyl sulfoxide (DMSO)
Storage Conditions Dry, dark, 0–4 °C short term; -20 °C long term

Analytical Data

Biological Relevance of Synthetic Purity

High purity and stereochemical fidelity are critical for the compound’s activity as a kinase inhibitor. Impurities or racemization can significantly alter biological activity and selectivity.

4 Summary Table of Preparation Method Features

Aspect Description
Synthetic Complexity Multi-step, involving regioselective halogenation, cross-coupling, and stereospecific amide coupling
Key Challenges Regioselectivity in halogenation, stereochemical control, coupling efficiency
Common Reagents NCS, Pd catalysts (Pd(PPh3)4), boronic acids, EDCI/HATU, DIPEA
Purification Techniques Preparative HPLC, recrystallization
Analytical Techniques NMR, MS, chiral HPLC

Chemical Reactions Analysis

Carboxamide Group Reactivity

The carboxamide moiety (-CONH-) participates in hydrolysis and substitution reactions. Key pathways include:

Reaction TypeConditionsProductsEvidence Source
Acid-catalyzed hydrolysisHCl/H₂SO₄, refluxCorresponding carboxylic acid + amine derivativeAnalogous thiophene-2-carboxamide hydrolysis in
Base-mediated cleavageNaOH/EtOH, 80°CThiophene-2-carboxylate salt + free aminePyrazole-carboxamide saponification in
Amide couplingEDCl/HOBt, DMFPeptide-like derivatives via amine acylationCarboxamide activation methods in

Halogen Substituent Reactivity

The 5-chloro (thiophene) and 4-chloro (pyrazole) groups undergo nucleophilic aromatic substitution (NAS):

PositionReagentsProductsSelectivity Notes
Thiophene C5-ClKNH₂/NH₃, -33°C5-amino derivativeSteric hindrance from pyrazole limits reactivity
Pyrazole C4-ClCuCN, DMF, 120°C4-cyano analogRequires Pd catalysis for Suzuki couplings (not observed)

Table 1: Halogen replacement reactions under varied conditions.

Pyrazole Ring Modifications

The 2-methyl-4-chloropyrazole subunit displays regioselective reactivity:

  • N-Alkylation :
    Treatment with methyl iodide/K₂CO₃ in acetone yields N-methylpyrazolium derivatives , though steric effects reduce efficiency .

  • Ring Expansion :
    Reacts with dichlorocarbene (Cl₂C:) under phase-transfer conditions to form 7-membered heterocycles , confirmed by LC-MS in .

Thiophene Electrophilic Substitution

Despite electron-withdrawing groups (-Cl, -CONH-), the thiophene ring undergoes limited electrophilic attack:

ElectrophileConditionsPositionYield (%)
NO₂⁺ (HNO₃/H₂SO₄)0°C, 2 hrC312% (minor product)
Br₂ (FeBr₃)CH₂Cl₂, rtNo reactionDeactivated ring confirmed by

Stereochemical Stability

The (2S)-configured aminoalkyl side chain shows configurational retention in most reactions:

  • Racemization Tests : <5% epimerization observed after 48 hr in pH 7.4 buffer at 37°C .

  • Chelation Effects : Coordination with Zn²⁺ or Cu²⁺ accelerates amine group oxidation, forming imine intermediates (UV-Vis data in ).

Synthetic Optimization Data

Multi-step synthesis (adapted from ):

StepStarting MaterialKey TransformationYield (%)Purity (HPLC)
15-chlorothiophene-2-carboxylic acidChlorination at C47895.2
2Intermediate APyrazole coupling (Pd(OAc)₂/XPhos)6589.8
3Chiral amine resolutionDiastereomeric salt crystallization41>99 ee

Table 2: Critical steps in large-scale synthesis.

Degradation Pathways

Accelerated stability studies (40°C/75% RH, 4 weeks) identified primary degradation products:

Stress ConditionMajor DegradantStructureMechanism
Acidic (0.1M HCl)Thiophene-2-carboxylic acidC₁₈H₁₆Cl₂F₂N₄O₂SHydrolysis
Oxidative (3% H₂O₂)Sulfoxide derivativeC₁₈H₁₈Cl₂F₂N₄O₂SS-oxidation

Scientific Research Applications

N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Thiophene-carboxamide 3,4-Difluorophenyl, 4-chloro-2-methylpyrazole 496.34 Not explicitly reported (structural analogs suggest kinase/anticonvulsant potential)
(S)-N-(1-Amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide Thiophene-carboxamide 2,4-Dichlorophenyl, methylaminopyrimidine 494.34 Kinase inhibition (hypothesized)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-carboxamide 4-Fluorophenyl, isopropyl-thiadiazole 378.43 Anticonvulsant (analogous to MES-active compounds)
5f, 5n, 5p (from ) Benzothiazole-urea 6-F/CH₃/OCH₃-substituted benzothiazole, 3,4-disubstituted phenyl ~450–500 100% protection in MES anticonvulsant model
N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)thiophene-2-carboxamide HCl Thiophene-carboxamide (HCl salt) 3-Fluorophenyl, 4-chloro-1-methylpyrazole 463.78 (free base: 428.3) Kinase inhibitor (e.g., Afuresertib)

Key Structural Differences and Implications

Halogenation Patterns: The 3,4-difluorophenyl group in the target compound contrasts with 2,4-dichlorophenyl () or 3-fluorophenyl (). Fluorine’s electronegativity enhances metabolic stability and membrane permeability, while chlorine increases lipophilicity and target affinity. The 4-chloro-2-methylpyrazole substituent differs from 1-methylpyrazole () or thiadiazole ().

Core Scaffold Variations :

  • Thiophene-carboxamide vs. pyrimidine () or benzothiazole-urea (). Thiophene’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, whereas pyrimidines offer hydrogen-bonding versatility.

Biological Activity Trends :

  • Compounds with 6-substituted benzothiazoles (e.g., 5f, 5n, 5p in ) showed 100% protection in the MES anticonvulsant model, suggesting that electron-withdrawing groups (F, Cl) at distal positions enhance activity. The target compound’s 3,4-difluorophenyl aligns with this trend.
  • Hydrochloride salts () improve solubility but may alter pharmacokinetics compared to free bases.

Pharmacokinetic and Toxicity Considerations

  • Solubility : The target compound’s thiophene-carboxamide core and halogenated substituents suggest moderate aqueous solubility, comparable to ’s hydrochloride derivative (solubility ~10–50 µM in PBS).

Biological Activity

N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide, also known as GSK2110183, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of GSK2110183 is characterized by a thiophene core linked to a pyrazole moiety. The presence of difluorophenyl and chloro groups enhances its biological activity. The compound is an ATP-competitive inhibitor that primarily targets the AKT signaling pathway, which plays a crucial role in cell proliferation and survival.

GSK2110183 acts as a potent inhibitor of all three isoforms of the AKT protein kinase (AKT1, AKT2, and AKT3). By inhibiting AKT, the compound disrupts downstream signaling pathways involved in cell growth and survival, making it a candidate for cancer therapy.

Biological Activities

1. Anticancer Activity
GSK2110183 has demonstrated significant anticancer properties across various cancer cell lines. For instance:

  • Breast Cancer : In vitro studies have shown that GSK2110183 effectively inhibits the proliferation of MCF-7 breast cancer cells with an IC50 value in the low micromolar range.
  • Lung Cancer : The compound has also shown efficacy against A549 lung cancer cells, with reported IC50 values indicating substantial growth inhibition.

Table 1: Anticancer Activity of GSK2110183

Cell LineIC50 (µM)Reference
MCF-70.08
A5490.026

2. Anti-inflammatory Activity
GSK2110183 exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have reported up to 85% inhibition at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone.

Case Studies and Research Findings

Case Study 1: Efficacy in Tumor Models
In a preclinical study involving xenograft models of breast cancer, treatment with GSK2110183 resulted in significant tumor regression compared to control groups. This study highlighted the compound's potential as a therapeutic agent in managing resistant forms of breast cancer.

Case Study 2: Combination Therapy
Recent research has explored the effects of GSK2110183 in combination with other anticancer agents. A study indicated that co-treatment with GSK2110183 and conventional chemotherapeutics enhanced apoptosis in resistant cancer cell lines, suggesting synergistic effects that could improve treatment outcomes.

Q & A

Basic: What are the standard synthetic routes for this compound, and what key steps ensure regioselectivity?

The synthesis typically involves a multi-step approach, including:

  • Core thiophene formation : Condensation of substituted thiophene precursors with halogenated pyrazole derivatives, as seen in analogous pyrazole-thiophene hybrids .
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDCl/HOBt) to link the thiophene-carboxylic acid moiety to the 3,4-difluorophenyl-propan-2-amine group .
  • Protecting group strategies : Temporary protection of the primary amine during pyrazole-thiophene coupling to avoid side reactions .
    Key regioselectivity controls :
  • Temperature modulation during cyclization to favor 5-chloro substitution on the thiophene ring.
  • Steric guidance via bulky bases (e.g., LDA) for selective functionalization of the pyrazole ring .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • HPLC-MS : Quantifies purity (>98% typically required) and detects trace impurities using C18 columns with acetonitrile/water gradients .
  • NMR spectroscopy :
    • ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing 4-chloro vs. 5-chloro pyrazole substitution via splitting patterns) .
    • 19F NMR validates the 3,4-difluorophenyl group’s integrity .
  • X-ray crystallography : Resolves stereochemical ambiguities, especially for the propan-2-yl amine linker, as demonstrated in related thienopyridine structures .

Advanced: How can researchers optimize the synthesis yield using Design of Experiments (DoE)?

  • Factor screening : Identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) through fractional factorial designs .
  • Response surface methodology (RSM) : Optimize conditions for maximum yield. For example, a central composite design might reveal that a 65°C reaction in DMF with 1.2 eq. EDCl maximizes amide coupling efficiency .
  • Flow chemistry integration : Continuous-flow systems improve reproducibility for exothermic steps (e.g., pyrazole-thiophene cyclization), reducing side-product formation .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for this compound?

  • Bioisosteric replacements : Substitute the 4-chloro-2-methylpyrazole group with triazoles or imidazoles to assess impact on target binding .
  • Fragment-based truncation : Remove the difluorophenyl-propan-2-ylamine moiety to determine its role in membrane permeability .
  • In vitro assays : Pair functional assays (e.g., enzyme inhibition) with computational docking to correlate substituent effects with activity. For example, fluorinated aryl groups enhance hydrophobic interactions in kinase targets .

Advanced: How can conflicting bioactivity data across studies be resolved?

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) to identify confounding variables .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity discrepancies observed in fluorescence polarization assays .
  • Crystallographic evidence : Resolve ambiguities in binding modes, as seen in thienopyridine-imidazole hybrids .

Advanced: What biochemical mechanisms are hypothesized for this compound’s activity?

  • Kinase inhibition : The pyrazole-thiophene scaffold mimics ATP’s adenine moiety, competing for binding in kinases (e.g., MAPK pathways) .
  • Allosteric modulation : The difluorophenyl group may induce conformational changes in targets like GPCRs, as observed in fluorinated aryl derivatives .
  • Metabolic stability : Fluorination reduces CYP450-mediated oxidation, enhancing half-life in pharmacokinetic studies .

Advanced: What computational strategies predict this compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate logP (∼3.2) and polar surface area (∼85 Ų), indicating moderate blood-brain barrier penetration .
  • Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 isoforms to anticipate metabolic hotspots .
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon structural modifications (e.g., replacing chlorine with bromine) .

Advanced: How is stability under physiological conditions assessed?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via UPLC-MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; <5% degradation indicates room-temperature stability .
  • Light exposure tests : Use ICH Q1B guidelines to evaluate photostability .

Advanced: What in vivo models are suitable for toxicity evaluation?

  • Rodent acute toxicity : Single-dose studies in mice (up to 1000 mg/kg) monitor organ histopathology and serum biomarkers (ALT, AST) .
  • Genotoxicity screening : Ames test for mutagenicity and micronucleus assay for chromosomal damage .
  • Cardiotoxicity assessment : hERG channel inhibition measured via patch-clamp electrophysiology .

Advanced: How can crystallography resolve stereochemical uncertainties?

  • Single-crystal growth : Use slow evaporation in ethanol/water (7:3) to obtain diffraction-quality crystals .
  • Data collection : Synchrotron X-ray sources (λ = 0.710–0.980 Å) enhance resolution for heavy atoms (e.g., chlorine) .
  • Density functional theory (DFT) : Validate crystallographic data by comparing experimental and calculated bond angles/energies .

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